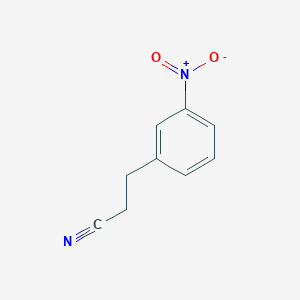

3-(3-Nitro-phenyl)-propionitrile

Description

Strategic Importance of Nitrile and Nitroaromatic Functionalities in Organic Synthesis

Nitrile and nitroaromatic functionalities are of immense importance in organic synthesis due to their unique reactivity and transformational capabilities. The nitrile (-C≡N) group is a valuable precursor to various other functional groups. nih.gov It can be hydrolyzed to form carboxylic acids or amides, and reduced to produce primary amines. libretexts.org The carbon atom of the nitrile group is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to participate in a variety of reactions. nih.gov Nitriles are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com

Aromatic nitro compounds, which contain a nitro group (-NO2) attached to an aromatic ring, are also key synthetic building blocks. numberanalytics.comresearchgate.net The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and typically directs incoming substituents to the meta position. nih.gov A crucial reaction of nitroaromatics is their reduction to anilines (aromatic amines), which are themselves fundamental intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. researchgate.netnumberanalytics.com The presence of these two functional groups in a single molecule, as in 3-(3-nitro-phenyl)-propionitrile, offers significant synthetic advantages.

Historical Overview of Propionitrile (B127096) and Nitrophenyl Chemistry

The study of nitriles dates back to the 18th century, with the first isolation of mandelonitrile (B1675950) by Carl Wilhelm Scheele in 1782. numberanalytics.com Propionitrile (CH3CH2CN), a simple aliphatic nitrile, has been a subject of study since the development of modern organic chemistry. numberanalytics.comwikipedia.org Its synthesis and reactions, such as hydrolysis and reduction, have contributed to the broader understanding of nitrile chemistry. wikipedia.org

The field of nitrophenyl chemistry began with the synthesis of nitrobenzene (B124822) in the 19th century. The discovery of electrophilic nitration, the process of introducing a nitro group onto an aromatic ring, was a pivotal moment in organic chemistry. nih.gov This led to the development of a vast array of nitroaromatic compounds. Subsequently, the discovery that these nitro groups could be reduced to amino groups laid the foundation for the synthetic dye industry and the extensive field of aniline (B41778) chemistry. researchgate.net The synthesis of molecules containing both nitrophenyl and propionitrile moieties represents a convergence of these two important areas of chemical research.

Rationale for Investigating this compound as a Key Intermediate

The scientific interest in this compound stems from its bifunctional nature, which allows for selective chemical modifications at two different sites within the molecule. This "orthogonal reactivity" is highly valued in multi-step organic synthesis. For instance, the nitro group can be selectively reduced to an amine without affecting the nitrile group, or the nitrile can be hydrolyzed to a carboxylic acid while the nitro group remains intact.

This versatility makes this compound a valuable precursor for the synthesis of more complex molecules, including various heterocyclic compounds that are important in medicinal chemistry. The reduction of the nitro group to an amine, for example, yields 3-(3-aminophenyl)propionitrile, a key building block for certain pharmaceuticals. The propionitrile side chain provides a flexible three-carbon linker, which can be strategically important in designing molecules with specific spatial arrangements of functional groups.

Scope and Objectives of Academic Research on this compound

Academic and industrial research focusing on this compound has largely been centered on its synthesis and its application as a synthetic intermediate. A primary objective has been the development of efficient and selective methods for its preparation.

A significant area of investigation has been the selective reduction of the nitro group. The resulting compound, 3-(3-aminophenyl)propionitrile, is a precursor to various valuable molecules. Research has explored a range of reducing agents and catalytic systems to achieve this transformation with high yield and chemoselectivity, avoiding the simultaneous reduction of the nitrile group.

Furthermore, studies have explored the transformations of the nitrile group in this compound to other functional groups, such as amides and carboxylic acids. For example, the hydrolysis of the nitrile leads to the formation of 3-(3-nitrophenyl)propionic acid. cymitquimica.com These transformations expand the synthetic utility of the parent molecule. The overarching goal of this research is to leverage the unique chemical properties of this compound for the efficient construction of complex and functionally diverse organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitrophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1,3,5,7H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCUQQJUZUPEII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Nitro Phenyl Propionitrile

Direct Synthesis Routes

Direct synthesis methods offer the potential for efficiency by minimizing the number of synthetic steps, thereby saving time and resources. These routes typically involve either the introduction of the nitro group onto a pre-existing phenylpropionitrile framework or the coupling of precursors that already contain the key structural components.

Nitration of Phenylpropionitrile Derivatives

The direct nitration of 3-phenylpropionitrile (B121915) is a chemically logical approach to obtaining 3-(3-Nitro-phenyl)-propionitrile. In this electrophilic aromatic substitution reaction, the substituent already present on the benzene (B151609) ring dictates the position of the incoming nitro group. The 2-cyanoethyl group (-CH₂CH₂CN) on the benzene ring is an electron-withdrawing group. Consequently, it acts as a deactivating group and a meta-director. This directing effect favors the formation of the 3-nitro isomer.

The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. While this method is a standard procedure for nitrating aromatic compounds, its application to specific substrates like 3-phenylpropionitrile requires careful control of reaction conditions to optimize the yield of the desired meta-isomer and minimize side reactions. google.comnih.gov

Reactions Involving Nitriles and Nitrophenyl Precursors

This strategy involves joining a nitrophenyl unit with a three-carbon nitrile-containing chain. Modern cross-coupling reactions provide powerful tools for this type of C-C bond formation. For instance, a palladium-catalyzed Heck reaction could potentially be employed. This would involve the reaction of a 3-substituted nitrophenyl precursor, such as 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene, with acrylonitrile (B1666552) (CH₂=CHCN). The catalyst, typically a palladium(0) complex, facilitates the coupling of the aromatic halide with the alkene, forming the propionitrile (B127096) side chain.

Another approach involves the cyanation of a suitable precursor. For example, starting with a compound like 1-(3-chloropropyl)-3-nitrobenzene, a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, could introduce the nitrile functionality to complete the synthesis of the target molecule.

Multi-Step Synthesis Approaches

Multi-step syntheses provide greater flexibility and control, often allowing for the construction of complex molecules from simpler, more readily available starting materials. These pathways involve the sequential modification of functional groups to build the final structure of this compound.

Synthesis from Nitro-Substituted Phenylacetic Acid Derivatives

A reliable multi-step pathway to this compound begins with 3-nitrophenylacetic acid. This method involves lengthening the carbon chain by one atom while converting the carboxylic acid into a nitrile. stackexchange.com The sequence generally proceeds through the following steps:

Reduction of the Carboxylic Acid: The carboxylic acid group of 3-nitrophenylacetic acid is first reduced to a primary alcohol, yielding 2-(3-nitrophenyl)ethanol. This transformation can be achieved using selective reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF), which reduces carboxylic acids without affecting the nitro group.

Conversion to a Leaving Group: The resulting alcohol is then converted into a species with a good leaving group. A common method is to react the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This forms a tosylate ester, 2-(3-nitrophenyl)ethyl tosylate.

Nucleophilic Cyanide Displacement: The final step is a nucleophilic substitution (Sₙ2) reaction. The tosylate is treated with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). stackexchange.com The cyanide ion displaces the tosylate group to form the carbon-carbon bond of the nitrile, yielding this compound.

| Reaction Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1. Reduction | 3-Nitrophenylacetic acid | Borane-tetrahydrofuran (BH₃·THF) | 2-(3-Nitrophenyl)ethanol |

| 2. Tosylation | 2-(3-Nitrophenyl)ethanol | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(3-Nitrophenyl)ethyl tosylate |

| 3. Cyanation | 2-(3-Nitrophenyl)ethyl tosylate | Sodium Cyanide (NaCN), DMSO | This compound |

Functional Group Interconversions Leading to the Propionitrile Moiety

This subsection focuses on creating the propionitrile group from other functionalities attached to the 3-nitrophenyl core. These interconversions are fundamental transformations in organic synthesis. vanderbilt.edu

One common method is the dehydration of a primary amide . youtube.com This synthesis would begin with 3-(3-nitrophenyl)propanoic acid, which can be converted into its corresponding primary amide, 3-(3-nitrophenyl)propanamide. The subsequent dehydration of this amide using a dehydrating agent such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) eliminates a molecule of water to yield the desired nitrile, this compound. vanderbilt.eduyoutube.com

Another pathway involves the displacement of a halide . Starting with a 3-nitrophenylpropane derivative bearing a halogen at the terminal position, such as 1-bromo-3-(3-nitrophenyl)propane, the nitrile can be introduced via an Sₙ2 reaction with sodium or potassium cyanide. The halide is readily displaced by the cyanide nucleophile to afford the final product.

| Transformation | Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Amide Dehydration | Primary Amide | SOCl₂, P₂O₅, or POCl₃ | Nitrile |

| Halide Displacement | Alkyl Halide (e.g., -Br, -Cl) | NaCN or KCN | Nitrile |

Friedel-Crafts Reaction Strategies in Substituted Propionitrile Synthesis

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. wikipedia.org For the synthesis of this compound, a Friedel-Crafts acylation approach is more feasible than alkylation due to the strongly deactivating nature of the nitro group on the starting material, nitrobenzene (B124822). nih.govnumberanalytics.com

A potential multi-step sequence using this strategy could be:

Friedel-Crafts Acylation: Nitrobenzene is acylated with 3-chloropropionyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The nitro group directs the incoming acyl group to the meta position, yielding 3-chloro-1-(3-nitrophenyl)propan-1-one.

Reduction of the Ketone: The ketone functional group in the intermediate is then reduced to a methylene (B1212753) group (-CH₂-). This can be accomplished through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This step yields 1-chloro-3-(3-nitrophenyl)propane.

Formation of the Nitrile: Finally, the terminal chloro group is converted to a nitrile by nucleophilic substitution with sodium cyanide, as described previously, to give this compound.

This pathway, while longer, relies on robust and well-understood reactions in organic chemistry to assemble the target molecule.

Chemical Reactivity and Transformations of 3 3 Nitro Phenyl Propionitrile

Reactions Involving the Nitrile Group

The nitrile group (C≡N) in 3-(3-nitrophenyl)-propionitrile is a versatile functional group that participates in a variety of chemical reactions. Its polarized triple bond, with an electrophilic carbon atom, is susceptible to attack by nucleophiles. openstax.org

Nucleophilic Additions to the Cyano Moiety

The electrophilic carbon of the nitrile group readily reacts with nucleophiles. openstax.org This initial addition leads to the formation of an sp²-hybridized imine anion. openstax.org This intermediate is analogous to the alkoxide ion formed during nucleophilic addition to a carbonyl group. openstax.org

One notable example of nucleophilic addition is the reaction with organometallic reagents like Grignard reagents. openstax.orglibretexts.org This reaction proceeds through the formation of an imine anion intermediate, which upon hydrolysis yields a ketone. openstax.orglibretexts.org Another important nucleophilic addition involves the use of silyl (B83357) ketene (B1206846) imines, which can be generated in situ from acetonitrile. These can then react with various electrophiles. richmond.edu

Hydrolysis and Amidation Reactions of the Propionitrile (B127096)

Nitriles can be hydrolyzed to produce carboxylic acids. openstax.orgchemistrysteps.compressbooks.pub This transformation can occur under both acidic and basic conditions. chemistrysteps.compressbooks.pub The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com

In an acidic medium, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. chemistrysteps.compressbooks.pub This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming an intermediate that, after protonation, also yields the amide. chemistrysteps.com

| Reaction | Conditions | Product |

| Acid-catalyzed hydrolysis | Aqueous acid | 3-(3-Nitrophenyl)propanoic acid |

| Base-catalyzed hydrolysis | Aqueous base | Salt of 3-(3-Nitrophenyl)propanoic acid |

Reduction Reactions Leading to Amines and Other Nitrogenous Compounds

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgchemistrysteps.compressbooks.pub This reaction involves the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an imine anion. openstax.org A second hydride addition then occurs, leading to a dianion which, upon protonation with water, gives the primary amine. openstax.org

Heterogeneous catalytic hydrogenation is another method for reducing nitriles. For instance, the hydrogenation of 3-phenylpropionitrile (B121915) over a palladium on carbon (Pd/C) catalyst can yield 3-phenylpropylamine (B116678). nih.govnih.gov However, the selectivity and yield of this reaction can be influenced by the reaction conditions and the presence of other functional groups. nih.govnih.gov Studies have shown that a mixture of boron trifluoride etherate and sodium borohydride (B1222165) can be effective for the selective reduction of nitriles under aprotic conditions. calvin.edu

| Reducing Agent/Method | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | Primary amine | A strong reducing agent. openstax.orgchemistrysteps.compressbooks.pub |

| Catalytic Hydrogenation (e.g., Pd/C) | Primary amine | Selectivity can be an issue. nih.govnih.gov |

| Boron trifluoride etherate and sodium borohydride | Primary amine | Effective under aprotic conditions. calvin.edu |

[3+2] Cycloaddition Reactions with Nitrile Oxides

Nitriles can participate in [3+2] cycloaddition reactions, a type of 1,3-dipolar cycloaddition. nih.govwikipedia.org In these reactions, a 1,3-dipole, such as a nitrile oxide, reacts with a dipolarophile (in this case, the nitrile group is part of the reactant but the reaction typically involves an alkene or alkyne as the dipolarophile) to form a five-membered heterocyclic ring. nih.govwikipedia.org For example, the reaction of a nitrile oxide with an alkene leads to the formation of an isoxazoline. wikipedia.org Computational studies on the [3+2] cycloaddition between nitro-substituted formonitrile N-oxide and electron-rich alkenes have shown that these reactions proceed with high regioselectivity to form 5-substituted 3-nitro-2-isoxazolidines. mdpi.com

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that can also undergo various chemical transformations, most notably reduction.

Reductive Transformations of the Nitro Group

The reduction of aromatic nitro compounds is a significant reaction in organic synthesis. wikipedia.org A variety of reagents can be used to reduce the nitro group to an amine (-NH₂). masterorganicchemistry.com

Common methods for this transformation include:

Catalytic Hydrogenation : Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a widely used method. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems : Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functional groups. commonorganicchemistry.comstackexchange.comreddit.com

The choice of reducing agent is crucial, especially when other sensitive functional groups, like a nitrile, are present in the molecule. For instance, while catalytic hydrogenation is effective, it can also reduce the nitrile group. reddit.com In such cases, chemoselective reagents are preferred. Tin(II) chloride in ethanol (B145695) or ethyl acetate (B1210297) is known to reduce aromatic nitro compounds without affecting nitrile groups. stackexchange.com

| Reducing Agent/Method | Product | Key Features |

| Catalytic Hydrogenation (H₂ with Pd/C, Pt, or Ni) | Amine | Can also reduce other functional groups. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com |

| Metal in Acid (Fe, Sn, or Zn with HCl) | Amine | A classic method for nitro group reduction. masterorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | Amine | Offers good chemoselectivity, sparing the nitrile group. commonorganicchemistry.comstackexchange.comreddit.com |

| Zinc (Zn) with acid | Amine | Provides a mild reduction method. commonorganicchemistry.com |

Role of the Nitro Group in Electron-Withdrawing Effects and Aromatic Reactivity

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the entire molecule. This influence is exerted through two primary electronic mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma (σ) bonds. This effect deactivates the ring, making it less susceptible to attack by electrophiles.

Resonance Effect (-M): The nitro group can also withdraw electron density from the aromatic ring via resonance (or mesomerism). The π-electrons of the benzene (B151609) ring can be delocalized onto the nitro group, as depicted in the resonance structures. This delocalization further reduces the electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group.

The combination of these effects makes the aromatic ring in 3-(3-Nitro-phenyl)-propionitrile electron-deficient. This reduced electron density is a critical factor in the types of reactions the phenyl ring will undergo. Specifically, it deactivates the ring towards electrophilic aromatic substitution and simultaneously activates it for nucleophilic aromatic substitution, especially when a suitable leaving group is present. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Phenyl Ring

The electron-deficient nature of the phenyl ring in this compound governs its susceptibility to substitution reactions. The directing effects of the existing substituents determine the regiochemical outcome of these transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. However, in this compound, the ring is deactivated by two electron-withdrawing groups: the nitro group and, to a lesser extent, the cyanoethyl group.

The directing influence of these groups is crucial for predicting the position of any further substitution.

Nitro Group: As a strong deactivating group, the nitro group is a powerful meta-director. It directs incoming electrophiles to the positions meta to itself (C5).

Propionitrile Group: The -(CH₂)₂CN group, being a saturated alkyl chain attached to the ring, acts as a weak activating group and is an ortho, para-director. However, its influence is significantly overshadowed by the potent deactivating and meta-directing effect of the nitro group.

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile will be directed predominantly to the positions meta to the nitro group. For instance, nitration of nitrobenzene (B124822) itself requires forcing conditions and yields primarily 1,3-dinitrobenzene. youtube.comchemguide.co.uk A similar outcome would be expected for this compound, with substitution occurring at the C5 position.

| Substituent | Electronic Effect | Directing Influence | Predicted Position of Substitution |

|---|---|---|---|

| -NO₂ | Strongly Deactivating (-I, -M) | Meta | C5 |

| -CH₂CH₂CN | Weakly Activating (Inductive) | Ortho, Para | C2, C4, C6 |

| Overall Predicted Outcome | Predominantly at C5 (meta to -NO₂) |

Nucleophilic Aromatic Substitution on Activated Nitroaryl Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic systems. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of strong electron-withdrawing groups, such as a nitro group, is crucial as they stabilize this negatively charged intermediate.

For an efficient SNAr reaction to occur, two conditions are generally required:

A strong electron-withdrawing group on the aromatic ring.

A good leaving group (typically a halide) positioned ortho or para to the electron-withdrawing group. wikipedia.orglibretexts.org

In this compound, the first condition is met due to the presence of the nitro group. However, the molecule lacks a conventional leaving group on the aromatic ring. The propionitrile group is not a leaving group under typical SNAr conditions. Therefore, direct nucleophilic substitution of a group on the ring is not a primary reaction pathway for this specific molecule. Nevertheless, the principle remains that the nitro group activates the ring, making it susceptible to nucleophilic attack should a derivative with a suitable leaving group be synthesized. masterorganicchemistry.commdpi.com For instance, if a halogen were introduced at the C4 or C6 position (ortho or para to the nitro group), it would be highly susceptible to displacement by nucleophiles.

Cascade Reactions and Multicomponent Transformations

Cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are powerful tools for building molecular complexity efficiently. rug.nl The functional groups in this compound—the nitro group and the nitrile group—offer potential handles for such reactions.

While specific examples of cascade or multicomponent reactions starting directly with this compound are not extensively documented in the surveyed literature, related structures demonstrate the potential. For example, a palladium-catalyzed multicomponent cascade reaction has been described for 3-hydroxypropionitrile (B137533) derivatives with arylboronic acids. researchgate.netnih.gov Furthermore, cascade reactions involving the reduction of a nitro group followed by an intramolecular cyclization onto a nearby functional group, such as a nitrile, are a known strategy for synthesizing heterocyclic compounds. researchgate.net A hypothetical cascade for a derivative of this compound could involve the reduction of the nitro group to an amine, which could then undergo an intramolecular reaction with the nitrile moiety or a derivative thereof.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial aspects of its chemistry. Chemists can selectively target one functional group while leaving others intact by carefully choosing reagents and reaction conditions.

Chemoselectivity: A primary example of chemoselectivity involves the reduction of the nitro group or the nitrile group.

Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine group in the presence of the nitrile. This is a common and important transformation. Reagents like iron powder in acidic media (e.g., acetic acid or with ammonium (B1175870) chloride) or tin(II) chloride (SnCl₂) are often used for this purpose as they are mild enough not to affect the nitrile function. researchgate.net Catalytic hydrogenation can also be employed, though conditions must be carefully controlled to avoid reduction of the nitrile.

Selective Reduction of the Nitrile Group: Conversely, the nitrile group can be selectively reduced to a primary amine. This typically requires more powerful reducing agents. A mixture of boron trifluoride etherate and sodium borohydride has been shown to selectively reduce nitriles in the presence of aromatic nitro groups.

Regioselectivity: As discussed in the context of electrophilic substitution (Section 3.3.1), the directing effects of the substituents on the phenyl ring control the regiochemical outcome of reactions on the aromatic core. The strong meta-directing influence of the nitro group ensures that electrophilic attack will happen with high regioselectivity at the C5 position. chemguide.co.ukrsc.org

| Transformation Type | Target Moiety | Reagents/Conditions | Product | Selectivity Type |

|---|---|---|---|---|

| Reduction | Nitro group | Fe / NH₄Cl, H₂O/EtOH | 3-(3-Amino-phenyl)-propionitrile | Chemoselective |

| Reduction | Nitro group | SnCl₂ / HCl | 3-(3-Amino-phenyl)-propionitrile | Chemoselective |

| Reduction | Nitrile group | BF₃·OEt₂ / NaBH₄ | 3-(3-Nitro-phenyl)-propylamine | Chemoselective |

| Electrophilic Substitution (e.g., Nitration) | Phenyl Ring | HNO₃ / H₂SO₄ | 3-(5-X-3-Nitro-phenyl)-propionitrile (where X is the electrophile) | Regioselective (meta-directing) |

Derivatization Strategies and Analogue Synthesis Based on 3 3 Nitro Phenyl Propionitrile

Introduction of Substituents on the Propionitrile (B127096) Backbone

The propionitrile backbone of 3-(3-nitrophenyl)-propionitrile contains an acidic proton at the α-carbon (the carbon adjacent to the nitrile group). This reactivity allows for the introduction of various substituents at this position through deprotonation followed by nucleophilic substitution.

Detailed research has demonstrated that the α-carbon of nitriles can be effectively alkylated. The process typically involves treating the nitrile with a strong base to generate a carbanion intermediate. This carbanion then acts as a potent nucleophile, capable of reacting with electrophiles like alkyl halides to form a new carbon-carbon bond. Strong bases such as sodium amide, sodium hydride, or lithium diisopropylamide (LDA) are commonly employed to facilitate this deprotonation. google.com The choice of base and reaction conditions is crucial to ensure efficient alkylation while avoiding side reactions. For instance, the reaction of a nitrile with an isopropyl halogenated hydrocarbon in the presence of a strong alkali can yield di-isopropyl propionitrile derivatives. google.com This strategy is directly applicable to 3-(3-nitrophenyl)-propionitrile for creating a library of α-substituted analogues.

Table 1: Examples of α-Substitution on the Propionitrile Backbone

| Starting Material | Reagent | Product |

|---|---|---|

| 3-(3-Nitro-phenyl)-propionitrile | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | 2-Methyl-3-(3-nitrophenyl)-propionitrile |

| This compound | 1. Sodium Amide (NaNH₂)2. Benzyl Bromide (C₆H₅CH₂Br) | 2-Benzyl-3-(3-nitrophenyl)-propionitrile |

Functionalization of the Nitrophenyl Moiety

The nitrophenyl group is a key site for functionalization, with the reduction of the nitro group being the most significant transformation. This conversion of the electron-withdrawing nitro group into an electron-donating amino group dramatically alters the electronic properties of the aromatic ring and provides a nucleophilic handle for further synthesis. masterorganicchemistry.com

A variety of reagents can be used to reduce aromatic nitro groups to primary amines. wikipedia.org The primary challenge in the context of 3-(3-nitrophenyl)-propionitrile is to achieve this reduction chemoselectively, without affecting the nitrile functionality. While catalytic hydrogenation is a common method for nitro reduction, it can also potentially reduce the nitrile group. reddit.com Therefore, methods that are selective for the nitro group are preferred.

Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid, are classic and effective methods for this purpose. masterorganicchemistry.comreddit.com Other systems, including sodium dithionite (B78146) (Na₂S₂O₄) or trichlorosilane (B8805176) with an organic base, have also been successfully employed for the selective reduction of nitroarenes. reddit.comgoogle.com The resulting 3-(3-aminophenyl)-propionitrile is a valuable intermediate for the synthesis of more complex molecules. Beyond reduction to amines, other transformations are possible; for example, partial reduction using specific reagents can yield hydroxylamines. wikipedia.org

Table 2: Reagents for the Functionalization of the Nitrophenyl Group

| Reagent System | Transformation | Resulting Functional Group | Reference |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂), HCl | Reduction | Amine (-NH₂) | reddit.com |

| Iron (Fe), Acetic Acid | Reduction | Amine (-NH₂) | wikipedia.org |

| Sodium Dithionite (Na₂S₂O₄) | Reduction | Amine (-NH₂) | reddit.com |

| Zinc (Zn), Ammonium (B1175870) Chloride | Partial Reduction | Hydroxylamine (B1172632) (-NHOH) | wikipedia.org |

Synthesis of Structurally Related Nitrophenyl-Propionitrile Analogs

The synthesis of structural analogs of 3-(3-nitrophenyl)-propionitrile, including positional isomers and derivatives with different side chains, is crucial for developing structure-activity relationships in medicinal chemistry and materials science. These analogs can be prepared through various synthetic routes, often starting from different nitrophenyl precursors.

For example, the positional isomers, 2-(2-nitrophenyl)-propionitrile and 2-(4-nitrophenyl)-propionitrile, can be synthesized from the corresponding 2-nitro and 4-nitrophenylacetonitriles. sigmaaldrich.com A general method for preparing 2-aryl propionitrile compounds involves the methylation of a substituted phenylacetonitrile (B145931) using dimethyl carbonate in the presence of an ionic liquid catalyst. google.com This provides a direct route to analogs with a methyl group at the α-position.

More complex analogs, such as those with additional substitutions on the phenyl ring or different groups on the propionitrile chain, can also be synthesized. For instance, the Knoevenagel condensation of 3-nitrobenzaldehyde (B41214) with 4-nitrophenylacetonitrile (B121139) can lead to the formation of 3-(3-nitro-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, a highly functionalized analog. lookchem.com These synthetic strategies allow for the creation of a diverse library of nitrophenyl-propionitrile derivatives for various research applications.

Table 3: Synthesis of Nitrophenyl-Propionitrile Analogs

| Target Analog | Key Precursors | Synthetic Strategy | Reference |

|---|---|---|---|

| 2-(4-Nitrophenyl)-propionitrile | 4-Nitrophenylacetonitrile, Dimethyl Carbonate | α-Methylation | sigmaaldrich.comgoogle.com |

| 3-Nitrophenylacetonitrile (B14267) | 3-Nitrobenzyl bromide, Sodium Cyanide | Nucleophilic Substitution | nih.gov |

| 2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile | 2-(4-Nitrophenyl)propanenitrile, Aniline (B41778) | α-Amination | researchgate.net |

Design and Synthesis of Advanced Scaffolds Utilizing this compound

The dual functionality of 3-(3-nitrophenyl)-propionitrile makes it an excellent starting material for the construction of advanced, polycyclic, and heterocyclic scaffolds. rsc.orgnovapublishers.com These more complex structures are of significant interest in pharmaceutical research due to their prevalence in bioactive natural products and synthetic drugs.

A powerful strategy involves the sequential modification of both the nitro and nitrile groups. First, the nitro group is selectively reduced to an amine, yielding 3-(3-aminophenyl)-propionitrile, as discussed in section 4.2. This intermediate possesses both a nucleophilic amine and an electrophilic nitrile (or a group derived from it). This arrangement is ideal for intramolecular cyclization reactions to form fused ring systems.

For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. The resulting amino acid or amino amide can then undergo intramolecular condensation to form a lactam. Alternatively, the amine can participate in cyclization reactions with the intact nitrile group, often promoted by a catalyst, to form various nitrogen-containing heterocycles. The flexibility of the nitro and nitrile groups to be transformed into other functionalities expands the range of possible heterocyclic scaffolds that can be synthesized from this versatile starting material. rsc.org

Table 4: Potential Synthetic Pathway to a Heterocyclic Scaffold

| Step | Reaction | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Selective reduction of the nitro group | 3-(3-Aminophenyl)-propionitrile | Unmasking a nucleophilic amine |

| 2 | Intramolecular cyclization (e.g., acid-catalyzed) | Dihydroquinolinone derivative | Formation of a fused heterocyclic ring system |

Catalytic Processes Involving 3 3 Nitro Phenyl Propionitrile

Catalytic Hydrogenation and Hydrodenitrogenation Studies

The reduction of 3-(3-Nitro-phenyl)-propionitrile presents a significant challenge in chemoselectivity: the selective hydrogenation of either the nitro group or the nitrile group. The reaction outcome is highly dependent on the choice of catalyst, support, and reaction conditions.

Heterogeneous Catalysis for Selective Reduction

Heterogeneous catalysts are widely employed for the hydrogenation of both nitriles and nitroarenes due to their ease of separation and recyclability. scilit.com The selective reduction of one functional group in the presence of the other in this compound is a key objective.

Nitrile Group Reduction: The hydrogenation of the nitrile group in related compounds, such as 3-phenylpropionitrile (B121915) (PPN), has been studied extensively and provides insights into the potential behavior of this compound. Using palladium on carbon (Pd/C) as a catalyst, PPN can be reduced to 3-phenylpropylamine (B116678) (PPA). nih.govresearchgate.net However, this reaction often yields secondary and tertiary amines as byproducts through the condensation of imine intermediates. nih.govyoutube.com To enhance selectivity towards the primary amine, acidic additives are often used. nih.govyoutube.com For instance, a process using Pd/C in a biphasic system of dichloromethane/water with acidic additives like sodium dihydrogen phosphate (B84403) and sulfuric acid has been developed for PPN, achieving a PPA purity of over 99%, though with modest selectivity (26%) and yield (20%). nih.govyoutube.com Other catalysts for nitrile hydrogenation include Raney Nickel, cobalt, and ruthenium. scilit.comnih.gov

Nitro Group Reduction: The selective reduction of a nitro group in the presence of a nitrile is a more common transformation. sigmaaldrich.com Various catalytic systems have been developed for this purpose. For example, an iron/calcium chloride system is capable of reducing nitroarenes via catalytic transfer hydrogenation, showing tolerance for functional groups like nitriles. sigmaaldrich.com Similarly, palladium-catalyzed reductions using polymethylhydrosiloxane (B1170920) (PMHS) and aqueous potassium fluoride (B91410) can chemoselectively reduce aromatic nitro groups. sigmaaldrich.com A study on the selective reduction of nitriles in the presence of aromatic nitro groups found that a combination of boron trifluoride etherate and sodium borohydride (B1222165) could selectively reduce the nitrile function, highlighting the tunability of the reaction. mdpi.com An Fe3O4-MWCNTs@PEI-Ag nanocomposite has also been reported as an efficient catalyst for the chemoselective reduction of both nitroaromatic and nitrile compounds in aqueous solution at room temperature. nih.gov

| Catalyst System | Substrate | Primary Product | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| 10% Pd/C, NaH₂PO₄, H₂SO₄ | 3-Phenylpropionitrile | 3-Phenylpropylamine | 80 | 6 | 76 | 26 | 20 | nih.govyoutube.com |

| Raney-Ni | Cinnamonitrile | Cinnamylamine | 100 | 80 | 90-99 | 60-80 | - | nih.gov |

| Raney-Co | Cinnamonitrile | Cinnamylamine | 100 | 80 | 90-99 | 60-80 | - | nih.gov |

| Fe/CaCl₂ | Nitroarenes | Anilines | - | - | - | High | Excellent | sigmaaldrich.com |

| Pd/C, HCOOH·NEt₃ | Benzonitrile | Benzylamine | 80 | - | >99 | 98 | 97 | nih.gov |

Homogeneous Catalytic Systems

Homogeneous catalysts offer high selectivity under mild reaction conditions, although their separation from the product can be more complex. Both nitro and nitrile groups can be reduced using various soluble transition-metal complexes.

For nitrile reduction, homogeneous catalysts based on iridium(I), ruthenium(II), iron(II), cobalt(III), manganese(I), and rhodium(I) have been reported. nih.gov For instance, triruthenium clusters have been investigated in the catalytic hydrogenation of benzonitrile, serving as molecular models for nitrile transformations on metal surfaces. rsc.org

For the selective reduction of nitroarenes, homogeneous catalysts are also well-established. The choice of metal and ligands is crucial for achieving high selectivity. For example, specific iridium complexes with bipyridine or phenanthroline have been used for the transfer hydrogenation of nitro compounds. While specific studies on the homogeneous catalytic reduction of this compound are not prevalent, the extensive literature on the reduction of individual functional groups suggests that a carefully selected homogeneous system could offer a viable route for its selective transformation.

Transition-Metal-Catalyzed Transformations

Beyond reduction, the aryl-nitro- and nitrile functionalities of this compound can participate in various transition-metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. In the context of this compound, the C-NO₂ bond can be activated as a leaving group in certain transformations.

A notable example is the denitrative Mizoroki-Heck reaction, where a nitroarene is coupled with an alkene. This reaction allows for the C-NO₂ bond to be replaced with a new C-C bond. Studies have shown that a Pd/BrettPhos catalyst system can effectively promote the alkenylation of various nitroarenes. This methodology could potentially be applied to this compound to introduce a vinyl group at the 3-position of the phenyl ring, transforming the nitro-substituted substrate into a stilbene-like derivative. The reaction tolerates numerous functional groups, which is promising for a substrate containing a nitrile moiety. More recent developments have extended this reaction to unactivated alkenes and buta-1,3-dienes, further expanding its synthetic utility.

Other Metal-Catalyzed Organic Reactions

Other transition metals, such as nickel and ruthenium, also catalyze important transformations of nitriles and aryl compounds.

Nickel-Catalyzed Reactions: Nickel catalysts have been developed for the cross-coupling of aryl nitriles. For instance, a nickel-catalyzed thiolation of aryl nitriles enables the formation of aryl thioethers through C-C bond activation and C-S bond formation. This type of reaction could potentially functionalize the aromatic ring of this compound by replacing the nitrile group. Nickel is also used in the hydroboration of nitriles to form bis(boryl)amines and in the direct substitution of allylic alcohols with nitriles to create functionalized homoallylic nitriles.

Ruthenium-Catalyzed Reactions: Ruthenium complexes are effective catalysts for hydrogenation reactions. Supported ruthenium catalysts are used in the heterogeneous hydrogenation of nitriles. scilit.com In homogeneous catalysis, Ru(II) complexes are known to reduce nitriles. nih.gov Furthermore, ruthenium catalysts, such as those with BINAP ligands, have been successfully used in the highly efficient asymmetric hydrogenation of certain vinyl ethers, demonstrating their utility in stereoselective reductions.

Organocatalytic Applications

Information regarding the specific use of this compound in organocatalytic reactions is not available in the reviewed literature. Organocatalysis typically involves the use of small, metal-free organic molecules to catalyze reactions. While there is extensive research on organocatalytic reactions involving nitroarenes (e.g., Michael additions to nitroolefins) and compounds with activated C-H bonds, specific examples employing the title compound as a substrate could not be identified.

Mechanistic Investigations of Catalytic Pathways

The reduction of the nitro group is a complex, multi-electron process that can proceed through different pathways depending on the catalyst, hydrogen source, and reaction conditions. nih.gov Similarly, the catalytic hydrogenation of the nitrile group can lead to a mixture of primary, secondary, and tertiary amines through various intermediates. wikipedia.orgnih.gov

Nitro Group Reduction Pathway

The catalytic reduction of an aromatic nitro group to an amine is a six-electron reduction. nih.gov The most widely accepted general mechanism, first proposed by Haber for the electrochemical reduction of nitrobenzene (B124822), involves two primary competing pathways: a direct hydrogenation route and a condensation route. rsc.org

Direct Hydrogenation Pathway : This is a sequential process involving the formation of nitroso and hydroxylamine (B1172632) intermediates. orientjchem.org The nitro group is successively hydrogenated to a nitroso group, then to a hydroxylamine, and finally to the amine. nih.govorientjchem.org The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making it difficult to detect in the reaction mixture. nih.gov

Condensation Pathway : This route involves reactions between the intermediates formed during reduction. For instance, the nitroso intermediate can react with the final amine product or the hydroxylamine intermediate to form azoxy, azo, and hydrazo compounds. rsc.orgorientjchem.org These condensed species are then further reduced to the primary amine. This pathway is often more significant in alkaline environments. orientjchem.org

The general sequence of intermediates in the direct hydrogenation of a nitroarene (Ar-NO₂) is detailed below.

| Step | Reactant | Intermediate Formed |

| 1 | Ar-NO₂ (Nitroarene) | Ar-NO (Nitrosoarene) |

| 2 | Ar-NO (Nitrosoarene) | Ar-NHOH (Arylhydroxylamine) |

| 3 | Ar-NHOH (Arylhydroxylamine) | Ar-NH₂ (Arylamine) |

| A simplified table illustrating the sequential intermediates in the direct catalytic hydrogenation of an aromatic nitro group. |

Nitrile Group Reduction Pathway

The catalytic hydrogenation of nitriles is the most common and economical method for synthesizing primary amines. wikipedia.org The process involves the addition of two molecules of hydrogen across the carbon-nitrogen triple bond. wikipedia.org The reaction proceeds via a crucial imine intermediate. nih.gov

However, the high reactivity of this imine intermediate and the resulting primary amine can lead to the formation of secondary and tertiary amines as byproducts. wikipedia.orgnih.gov The primary amine can react with the imine intermediate, which, after elimination of ammonia (B1221849) and subsequent reduction, forms a secondary amine. This process can repeat to form a tertiary amine. wikipedia.org

| Pathway | Reactant | Intermediate | Product |

| Primary Amine Formation | R-C≡N | [R-CH=NH] (Imine) | R-CH₂NH₂ (Primary Amine) |

| Secondary Amine Formation | R-CH₂NH₂ + [R-CH=NH] | - | (R-CH₂)₂NH (Secondary Amine) |

| Tertiary Amine Formation | (R-CH₂)₂NH + [R-CH=NH] | - | (R-CH₂)₃N (Tertiary Amine) |

| A table showing the reaction pathways in nitrile hydrogenation, leading to primary, secondary, and tertiary amines. |

Control over reaction parameters such as the choice of catalyst, solvent, pH, temperature, and hydrogen pressure is critical to maximize the selectivity for the desired primary amine. wikipedia.org

Research Findings on a Model Compound

Detailed mechanistic studies on this compound itself are not extensively reported, but valuable insights can be drawn from research on analogous compounds. A study on the heterogeneous catalytic hydrogenation of 3-phenylpropionitrile (PPN) to 3-phenylpropylamine (PPA) over a Palladium on Carbon (Pd/C) catalyst highlights the mechanistic complexities. nih.govnih.gov Although this model compound lacks the nitro group, the findings on the nitrile reduction are directly relevant.

The research team investigated the reaction under various conditions to optimize the yield of the primary amine and minimize byproduct formation. nih.govresearchgate.net Quantum chemical calculations using density functional theory (DFT) were also employed to understand the adsorption interactions between the imine intermediates and the palladium catalyst surface, which influences selectivity. nih.govnih.gov

| Catalyst / Substrate Ratio (g/g) | Conversion (%) | Selectivity to Primary Amine (%) | Isolated Yield (%) |

| 0.30 | 76 | 26 | 20 |

| 0.25 | 65 | 25 | 16 |

| 0.20 | 59 | 24 | 14 |

| 0.15 | 49 | 22 | 11 |

| 0.10 | 45 | 21 | 9 |

| Data adapted from the hydrogenation of 3-phenylpropionitrile (PPN) over a 10% Pd/C catalyst. Conditions: 80 °C, 6 bar H₂, 7-hour reaction time in a dichloromethane/water solvent system with acidic additives. nih.gov |

The results indicate that while a relatively high conversion could be achieved, selectivity towards the primary amine was limited under these specific conditions, demonstrating the challenge of preventing the formation of secondary and tertiary amine byproducts. nih.govnih.gov The decrease in catalyst-to-substrate ratio led to a gradual drop in conversion, selectivity, and yield. nih.gov These findings underscore the importance of catalyst optimization and reaction engineering in directing the pathway of nitrile reduction.

Advanced Structural Elucidation and Spectroscopic Analysis of 3 3 Nitro Phenyl Propionitrile Derivatives

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Interactions

In a study of a derivative, 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, single-crystal XRD revealed significant details about its molecular geometry. The molecule is nearly planar, a common feature in conjugated systems. nih.gov The dihedral angle, which measures the twist between two planar groups, between the two phenyl rings is 19.22 (5)°. nih.gov The nitro group is almost coplanar with the phenyl ring to which it is attached, with a dihedral angle of 18.94 (6)°. nih.gov

Supramolecular interactions, which are non-covalent forces between molecules, play a critical role in determining the crystal packing. In the case of the aforementioned chalcone (B49325) derivative, the crystal structure is stabilized by C—H⋯O interactions, which link the molecules into sheets. nih.gov Similarly, studies on other isomeric nitrophenyl compounds, such as (E,E)-1-(2-iodophenyl)-4-(nitrophenyl)-2,3-diaza-1,3-butadienes, show that the position of the nitro group significantly influences the types of intermolecular interactions, which can range from iodo-nitro interactions to C-H···O hydrogen bonds and aromatic π-π stacking. nih.gov

The analysis of 3-nitrophthalonitrile (B1295753) provides another example, where the compound crystallizes in the orthorhombic crystal system with two independent molecules in the asymmetric unit. dergipark.org.tr Comparing experimental data from XRD with theoretical calculations, such as those from Density Functional Theory (DFT), allows for a detailed validation of the determined structure. dergipark.org.tr

Table 1: Selected Crystallographic Data for 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₃NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Phenyl Rings) | 19.22 (5)° |

| Dihedral Angle (Nitro Group to Phenyl Ring) | 18.94 (6)° |

Advanced Nuclear Magnetic Resonance Techniques for Mechanistic Insights and Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Advanced NMR techniques provide not only a map of the carbon-hydrogen framework but also insights into the dynamics and interactions of molecules.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental to the characterization of 3-(3-nitrophenyl)propionitrile derivatives. For instance, the ¹H NMR spectrum of 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one clearly shows signals corresponding to the aromatic, olefinic, methylene (B1212753), and acetylene (B1199291) protons, with their chemical shifts and coupling constants providing definitive structural information. nih.gov Similarly, ¹H and ¹³C NMR studies of 3-nitrophthalonitrile, when compared with theoretical chemical shift values from quantum chemical calculations, confirm the molecular structure. dergipark.org.tr

Beyond basic structure determination, advanced NMR methods can elucidate complex structures and reaction mechanisms. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between atoms, helping to define the three-dimensional shape of a molecule. Transferred NOE (trNOE) is particularly useful for studying the binding of a small molecule (ligand) to a large protein, as it can reveal the conformation of the ligand when it is bound. mdpi.com Other methods, such as Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are employed in fragment-based drug discovery to identify which molecules in a mixture are binding to a target protein. mdpi.com

Furthermore, NMR Molecular Replacement (NMR²), is an emerging method that allows for the rapid determination of a ligand-protein complex's structure at the interaction site, without the need for protein resonance assignment. researchgate.net Such advanced techniques are critical for understanding the biological context and mechanism of action for derivatives of 3-(3-nitrophenyl)propionitrile that may have pharmaceutical applications.

Table 2: Representative ¹H NMR Data for a 3-(3-Nitrophenyl) Derivative nih.gov

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Olefinic-β | 7.55 | Doublet | 15.7 |

| Aromatic-H | 7.36 | Doublet | 8.8 |

| Aromatic-H | 7.28 | Doublet | 8.6 |

| Olefinic-α | 6.73 | Doublet | 15.7 |

| O-CH₂ | 4.46 | Singlet | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for identifying the functional groups present in a molecule.

For derivatives of 3-(3-nitrophenyl)propionitrile, IR spectroscopy can readily confirm the presence of key structural features. The nitrile group (C≡N) typically shows a sharp absorption band around 2200-2260 cm⁻¹. The nitro group (NO₂) gives rise to two characteristic strong absorptions: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. nih.goviitm.ac.in

In the FT-IR spectrum of 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, these and other key bands are observed: the alkyne (C≡C) stretch at 2117 cm⁻¹, the carbonyl (C=O) stretch at 1650 cm⁻¹, and the asymmetric and symmetric NO₂ stretches at 1518 cm⁻¹ and 1444 cm⁻¹, respectively. nih.gov

Both IR and Raman spectroscopy are also powerful tools for reaction monitoring. By tracking the appearance or disappearance of characteristic vibrational bands, chemists can follow the progress of a reaction in real-time. For example, the reduction of the nitro group to an amine group would be signaled by the disappearance of the strong NO₂ bands and the appearance of N-H stretching bands around 3300-3500 cm⁻¹.

Computational methods, such as DFT, are often used in conjunction with experimental vibrational spectroscopy. nih.gov Theoretical calculations of vibrational frequencies can aid in the assignment of complex spectra and provide a more complete understanding of the molecule's vibrational properties. nih.govnih.gov

Table 3: Characteristic IR Absorption Frequencies for a 3-(3-Nitrophenyl) Derivative nih.gov

| Functional Group | Wavenumber (νₘₐₓ, cm⁻¹) | Description |

|---|---|---|

| Aliphatic C-H | 2987 | C-H Stretch |

| Alkyne (C≡C) | 2117 | C≡C Stretch |

| Carbonyl (C=O) | 1650 | C=O Stretch |

| Nitro (NO₂) | 1518 | Asymmetric Stretch |

| Nitro (NO₂) | 1444 | Symmetric Stretch |

Mass Spectrometry for Reaction Product Identification and Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides the molecular weight of a compound, confirming its elemental composition. Furthermore, by analyzing the fragmentation pattern of the molecule, MS offers valuable clues about its structure.

For a compound like 3-(3-nitrophenyl)propionitrile, electron ionization mass spectrometry (EI-MS) would first generate a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the molecule. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces.

While specific mass spectrometry data for 3-(3-nitrophenyl)propionitrile is not widely published, the fragmentation pathways can be predicted based on related structures like 3-nitrophenylacetonitrile (B14267) and other substituted propionitriles. nih.govnist.gov Common fragmentation patterns for nitrophenyl compounds often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The propionitrile (B127096) side chain can also fragment. For example, cleavage of the bond between the phenyl ring and the side chain could occur. The fragmentation of 3-(ethylphenylamino)propionitrile shows a characteristic loss of the cyanoethyl group. nist.gov A similar cleavage could be expected for 3-(3-nitrophenyl)propionitrile.

The identification of reaction products is a key application of MS. In a chemical synthesis, MS can quickly confirm whether the desired product has been formed by checking for its expected molecular weight. It can also help identify byproducts and impurities in the reaction mixture.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-(3-Nitrophenyl)propionitrile

| Fragment | Proposed Structure / Loss |

|---|---|

| M⁺• | Molecular Ion |

| [M - NO₂]⁺ | Loss of a nitro group |

| [M - C₂H₄CN]⁺ | Loss of the propionitrile side chain |

| [C₆H₄NO₂]⁺ | Nitrophenyl cation |

Theoretical and Computational Investigations of 3 3 Nitro Phenyl Propionitrile

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of organic molecules. epstem.netnih.gov For 3-(3-Nitro-phenyl)-propionitrile, DFT methods like B3LYP combined with basis sets such as 6-311++G(d,p) are employed to determine its most stable three-dimensional arrangement (optimized molecular geometry). nih.gov These calculations yield precise bond lengths, bond angles, and dihedral angles.

A key aspect of these calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. For molecules containing nitro groups, the LUMO is often localized on this electron-withdrawing group, indicating its role in accepting electron density. nih.gov

Furthermore, DFT allows for the calculation of various reactivity descriptors and the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents. nih.govresearchgate.net

Table 1: Representative Theoretical Data from DFT Calculations

| Parameter | Description | Typical Calculated Value/Observation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The HOMO is typically distributed over the phenyl ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The LUMO is primarily localized on the electron-withdrawing nitro (NO₂) group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. | A moderate gap is expected, influenced by the nitro group's electron-withdrawing nature. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | A significant dipole moment is anticipated due to the asymmetry and the polar nitro group. |

| MEP Analysis | Visual map of electrostatic potential. | Red/yellow areas (negative potential) are expected around the nitro and nitrile groups; blue areas (positive potential) on the ring's hydrogen atoms. researchgate.net |

**7.2. Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for single, optimized structures, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamics of molecules over time. nih.gov this compound possesses rotational freedom around the single bonds of its propionitrile (B127096) side chain. MD simulations can model these rotations and sample the potential energy surface to identify the most stable conformers and the energy barriers between them.

These simulations treat atoms as classical particles moving according to Newton's laws of motion, with forces calculated using a molecular mechanics force field. By simulating the molecule in a solvent box, MD can also provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, with solvent molecules or other solute molecules. This is critical for understanding the behavior of the compound in solution or in a condensed phase.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. nih.gov

Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. epstem.net For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, the symmetric and asymmetric stretches of the NO₂ group, and the C-H and C=C vibrations of the aromatic ring. Comparing the calculated spectrum with an experimental one helps confirm the molecular structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. epstem.netnih.gov These theoretical shifts, when calculated in a simulated solvent environment, can be directly compared to experimental NMR data, aiding in the assignment of peaks and confirming the structural analysis. epstem.net

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies (Illustrative)

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Frequency (cm⁻¹, Scaled) |

| Nitrile (C≡N) | Stretching | 2260–2240 | Calculation would aim for this range. |

| Nitro (NO₂) | Asymmetric Stretch | 1550–1500 | Calculation would aim for this range. |

| Nitro (NO₂) | Symmetric Stretch | 1360–1290 | Calculation would aim for this range. |

| Aromatic (C=C) | Ring Stretching | 1600–1450 | Multiple bands predicted in this region. |

Analysis of Charge Transfer and Nonlinear Optical (NLO) Properties

Molecules that possess both an electron-donating part and a strong electron-accepting part, connected by a π-conjugated system, are known as push-pull systems and are often investigated for their nonlinear optical (NLO) properties. chemrxiv.org this compound can be considered a simple push-pull system, where the phenyl ring acts as a weak donor and the nitro group is a powerful acceptor. This architecture facilitates intramolecular charge transfer (ICT) upon electronic excitation. nih.govrsc.org

The efficiency of this ICT is a key factor for NLO activity. researchgate.net Computational methods can quantify NLO properties by calculating the molecular polarizability (α) and, more importantly, the first-order hyperpolarizability (β). chemrxiv.org A large β value suggests a strong NLO response, which is desirable for applications in optoelectronics and photonics. researchgate.net Theoretical studies on similar molecules show that the presence of a nitro group significantly enhances these properties. nih.gov The NLO response can be further tuned by the choice of solvent, with more polar solvents often leading to higher hyperpolarizability values. chemrxiv.org

Table 3: Key Parameters for NLO Property Analysis

| Parameter | Symbol | Significance in NLO |

| Dipole Moment | µ | High values indicate significant ground-state charge separation. |

| Polarizability | α | Measures the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response; high values are desirable. |

| Intramolecular Charge Transfer (ICT) | ICT | The process of electron density moving from a donor to an acceptor group, which is fundamental to NLO activity in push-pull systems. rsc.org |

Mechanistic Computational Studies of Reaction Pathways

Theoretical calculations are invaluable for mapping out the detailed mechanisms of chemical reactions. arxiv.org For this compound, this could involve studying its synthesis or its subsequent transformations. For instance, in a reaction like a cycloaddition, DFT can be used to explore the potential energy surface that connects reactants to products. mdpi.com

Applications of 3 3 Nitro Phenyl Propionitrile in Chemical Synthesis and Materials Science

As a Building Block for Complex Organic Molecules

The strategic placement of a reactive nitro group and a versatile nitrile function makes 3-(3-Nitro-phenyl)-propionitrile a valuable intermediate in multi-step organic synthesis. wikipedia.org The nitro group can be readily reduced to an amine, a key functional group for countless transformations, while the nitrile group can be hydrolyzed, reduced, or used to direct the formation of new carbon-carbon bonds. nih.govnih.gov

Precursor in Natural Product Synthesis

While this compound is not widely cited as a direct starting material in the total synthesis of specific natural products, its structural motifs are relevant to the field. Synthetic strategies often rely on simple, functionalized aromatic compounds as foundational building blocks. commonorganicchemistry.comdu.edu.eg The core structure of this compound, containing a phenyl ring, a three-carbon side chain, and reactive handles, represents a potential starting point for the synthesis of alkaloids or other nitrogen-containing natural products. The general strategy involves the chemical modification of these functional groups to construct the more complex frameworks found in nature.

Synthesis of Nitrogen-Containing Heterocycles

A significant application of this compound is its role as a precursor in the synthesis of nitrogen-containing heterocyclic compounds, particularly quinolines. Quinolines are a class of compounds with a wide range of pharmacological properties and are pivotal in medicinal chemistry. ekb.egresearchgate.net The synthesis pathway leverages the transformation of the nitro group into a primary amine, which then serves as the key reactive site for cyclization.

The process begins with the reduction of the nitro group in this compound to yield 3-(3-aminophenyl)propionitrile. This transformation is a standard procedure in organic chemistry and can be achieved with high efficiency using various established methods.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Selectivity Notes | Reference(s) |

|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. May also reduce other functional groups. | |

| Iron (Fe) | Acidic conditions (e.g., Acetic Acid) | Mild method, often used when other reducible groups are present. | |

| Tin(II) Chloride (SnCl₂) | Acidic conditions | Provides mild reduction, tolerant of many functional groups. | |

| Raney Nickel | Catalytic hydrogenation | Effective for nitro groups; can be used when avoiding dehalogenation is necessary. |

Once the amino derivative, 3-(3-aminophenyl)propionitrile, is formed, it can undergo intramolecular cyclization to form a heterocyclic system. For instance, the Friedländer synthesis is a classic and powerful method for constructing quinoline (B57606) rings by reacting an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. ekb.eg In the case of 3-(3-aminophenyl)propionitrile, the propionitrile (B127096) side chain possesses the necessary reactive methylene (B1212753) group adjacent to the nitrile, enabling it to participate in cyclization reactions to form substituted quinolines, which are important scaffolds in drug discovery and materials science.

Role in Polymer Chemistry and Functional Materials

The functional groups of this compound make it a valuable intermediate for the design of specialized polymers and functional materials with tailored optical or electronic properties.

Monomer or Intermediate in Polymer Synthesis

While this compound itself is not typically used as a direct monomer for polymerization, it serves as a crucial intermediate for creating polymerizable derivatives. A common strategy involves the chemical modification of its nitro group to introduce a polymerizable moiety.

The synthetic route generally involves:

Reduction: The nitro group is reduced to an amine, forming 3-(3-aminophenyl)propionitrile, as previously described. nih.gov

Functionalization: The resulting primary amine is then reacted with a molecule such as acryloyl chloride or methacryloyl chloride. This reaction forms a new molecule that incorporates a polymerizable acrylamide (B121943) or methacrylamide (B166291) group.

Polymerization: This newly synthesized monomer can then undergo free-radical polymerization to produce a polymer chain that incorporates the phenylpropionitrile functionality as a pendant group.

This approach allows for the systematic integration of the specific chemical properties of the phenylpropionitrile group into a larger polymer structure, enabling the development of functional materials with controlled characteristics.

Applications in Optical Data Storage Materials and Dyes

The structure of this compound is closely related to key components used in the synthesis of high-performance dyes and materials for optical applications.

Derivatives of nitrophenyl propionitrile are integral to the structure of certain azo dyes. These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that acts as a chromophore, the part of the molecule responsible for its color. The synthesis of such dyes often involves the reduction of a nitroaromatic compound to an amine, its subsequent conversion to a diazonium salt, and finally, coupling with another aromatic component. The resulting complex molecules, which may retain the propionitrile group, are used in the textile industry for coloring synthetic fibers like polyester.

Furthermore, there is a strong parallel between nitriles and materials used for optical data storage. For example, the related compound 3-nitrophthalonitrile (B1295753) is a precursor for synthesizing phthalocyanine-based dyes. Phthalocyanines are large, planar macrocyclic compounds used as robust dyes and are particularly valuable as the active layer in recordable CDs and DVDs due to their strong absorption of near-infrared light and excellent thermal stability. The synthesis of these materials often begins with nitro-substituted precursors, highlighting the potential of compounds like this compound as building blocks for advanced optical materials.

Contribution to Agrochemical Synthesis as a Precursor

Propionitrile derivatives are recognized as important intermediates in the synthesis of agrochemicals, such as pesticides and herbicides. nih.gov this compound serves as a versatile precursor in this field due to the chemical reactivity of both its nitrile and nitro functional groups.

The synthetic utility of this compound in agrochemistry can be realized through several potential pathways:

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to form 3-(3-nitrophenyl)propionic acid. Phenylpropionic acid derivatives are a known class of herbicides.

Modification of the Amino Group: The primary amine, obtained from the reduction of the nitro group, is a key starting point for numerous agrochemical families. It can be used to synthesize substituted ureas and thioureas, which are classes of compounds well-known for their herbicidal activity.

Heterocycle Formation: As discussed previously, the amino derivative can be used to construct heterocyclic rings. Many modern fungicides, insecticides, and herbicides are based on heterocyclic scaffolds.

These transformations demonstrate that this compound provides a foundational structure that can be chemically elaborated to produce a variety of active compounds for agricultural applications.

Future Research Directions and Emerging Trends

Sustainable Synthesis Approaches for 3-(3-Nitro-phenyl)-propionitrile

The chemical industry's shift towards greener and more sustainable practices is a major driver of innovation. For a compound like this compound, this translates into a focused effort to develop synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources and non-toxic reagents.

Future research in the sustainable synthesis of this compound is likely to concentrate on several key areas. The use of green catalysts , which are both efficient and environmentally benign, is a primary focus. jetir.org This includes the exploration of biocatalysts, such as enzymes, which can offer high selectivity under mild reaction conditions, thereby reducing the energy input and formation of byproducts. researchgate.net The principles of green chemistry, such as atom economy and the use of safer solvents like water, are central to these new synthetic strategies. researchgate.netresearchgate.net

Multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, represent another promising avenue for the sustainable synthesis of this compound and its derivatives. researchgate.netmdpi.com These reactions are inherently more efficient and generate less waste compared to traditional multi-step syntheses.

A potential sustainable route to this compound could involve the nitration of 3-phenylpropionitrile (B121915) using greener nitrating agents or the Michael addition of a cyanide equivalent to a nitrostyrene (B7858105) precursor under environmentally friendly conditions. The development of solid acid catalysts or enzyme-based processes for these transformations will be a key research focus.

| Synthesis Approach | Key Features | Potential Application to this compound |

| Green Catalysis | Use of non-toxic, recyclable catalysts (e.g., biocatalysts, solid acids). jetir.org | Catalytic nitration of 3-phenylpropionitrile or cyanation of a 3-nitrostyrene (B1585535) derivative. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. researchgate.net | Enzymatic synthesis from precursors, potentially leading to chiral derivatives. |

| Multi-component Reactions | High atom economy, reduced number of synthetic steps. researchgate.netmdpi.com | One-pot synthesis of functionalized this compound derivatives. |

| Use of Green Solvents | Replacement of volatile organic compounds with water or bio-based solvents. researchgate.net | Performing synthesis in aqueous media or sustainable solvent systems. |

Novel Reactivity and Transformation Pathways

Beyond its synthesis, the exploration of new reactions and transformations of this compound is a fertile ground for chemical innovation. The presence of two distinct functional groups—the nitro group and the nitrile group—on an aromatic scaffold allows for a rich and diverse chemistry.